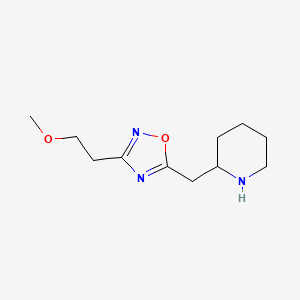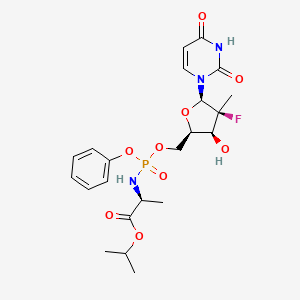
5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one: is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a bromophenyl group attached to the oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one typically involves the reaction of 3-bromobenzaldehyde with 4,4-dimethyl-2-oxazolidinone. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The oxazolidinone ring can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine atom, to yield debrominated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Various substituted oxazolidinones.
Oxidation Products: Oxidized derivatives of the oxazolidinone ring.
Reduction Products: Debrominated oxazolidinones.
Aplicaciones Científicas De Investigación
Chemistry: 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their activity and thus exhibiting antibacterial properties.
Medicine: The compound is explored for its potential use in the development of new drugs, particularly those targeting bacterial infections. Its ability to inhibit bacterial growth makes it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound binds to bacterial ribosomes, inhibiting protein synthesis. This leads to the disruption of bacterial growth and replication. The bromophenyl group enhances the compound’s binding affinity to the target enzymes, increasing its efficacy.
Comparación Con Compuestos Similares
5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one: Similar structure but with the bromine atom at the para position.
5-(3-Chlorophenyl)-4,4-dimethyloxazolidin-2-one: Chlorine atom instead of bromine.
5-(3-Methylphenyl)-4,4-dimethyloxazolidin-2-one: Methyl group instead of bromine.
Uniqueness: 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one is unique due to the presence of the bromine atom at the meta position of the phenyl ring. This specific substitution pattern influences its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H12BrNO2 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
5-(3-bromophenyl)-4,4-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-11(2)9(15-10(14)13-11)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3,(H,13,14) |
Clave InChI |
ICDGALOUPCFOBW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OC(=O)N1)C2=CC(=CC=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


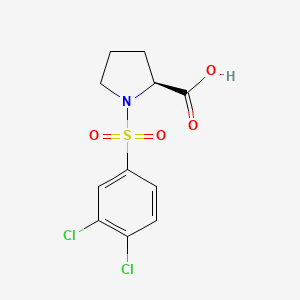
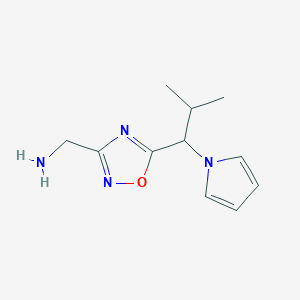

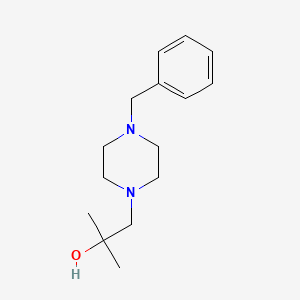
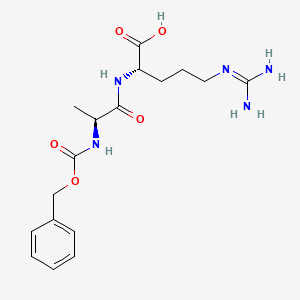
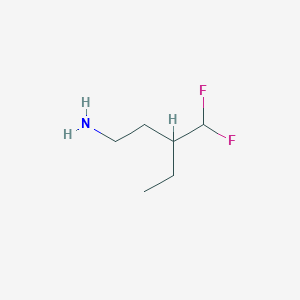
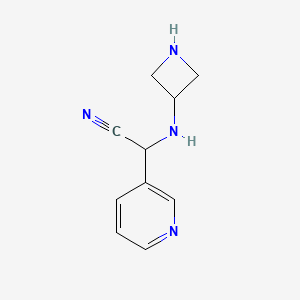
![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)
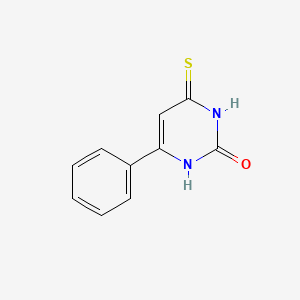
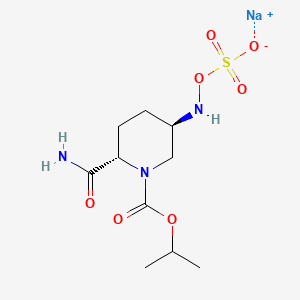
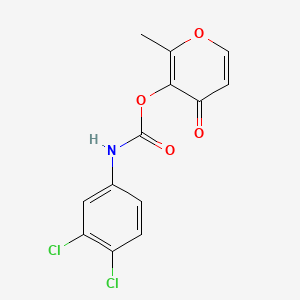
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)
